3-iodo-1H-indole-2-carbohydrazide

Cross-coupling chemistry Palladium catalysis Bond dissociation energy

3-Iodo-1H-indole-2-carbohydrazide (CAS 1227954-74-6, MW 301.08) is the preferred C3-halogenated indole-2-carbohydrazide scaffold for palladium-catalyzed diversification. Its C–I bond (BDE ≈61.9 kcal/mol) undergoes oxidative addition at 80–100°C—far milder than the 150°C required for the 3-chloro analog—preserving the acid-labile hydrazide during parallel library synthesis. Uniquely, the 3-iodo group enables in-situ dehalogenation during direct C2 arylation, a one-pot pathway to 2-arylindole-2-carbohydrazides not accessible with 3-bromo or 3-chloro congeners. Procure with multi-method QC (NMR, HPLC, GC) and full Certificates of Analysis to support IND-enabling workflows and audit-ready sourcing.

Molecular Formula C9H8IN3O
Molecular Weight 301.08 g/mol
CAS No. 1227954-74-6
Cat. No. B1405593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-indole-2-carbohydrazide
CAS1227954-74-6
Molecular FormulaC9H8IN3O
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C(=O)NN)I
InChIInChI=1S/C9H8IN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14)
InChIKeyOUHZIQURAQZQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-indole-2-carbohydrazide (CAS 1227954-74-6): A 3-Halogenated Indole-2-Carbohydrazide Building Block for Medicinal Chemistry and Cross-Coupling Applications


3-Iodo-1H-indole-2-carbohydrazide (CAS 1227954-74-6, MW 301.08, C₉H₈IN₃O) is a 3-halogenated indole-2-carbohydrazide derivative bearing an iodine atom at the C3 position and a reactive hydrazide group at C2 . This compound belongs to the broader class of 3-substituted indole carbohydrazides claimed in patent WO2002022576A2 as inhibitors of cell proliferation and angiogenesis [1]. The concurrent presence of the C3-iodo substituent and the C2-carbohydrazide moiety distinguishes it from other 3-haloindole-2-carbohydrazide analogs (3-chloro, 3-bromo) and from 5-iodo positional isomers, creating a unique profile for palladium-catalyzed cross-coupling derivatization and hydrazone library synthesis [2].

Why 3-Chloro, 3-Bromo, or Unsubstituted Indole-2-Carbohydrazide Analogs Cannot Simply Replace 3-Iodo-1H-indole-2-carbohydrazide


Substituting 3-iodo-1H-indole-2-carbohydrazide with its 3-chloro, 3-bromo, or unsubstituted congeners introduces quantifiable liabilities in both synthetic efficiency and target chemical space accessibility. The C(sp²)–I bond dissociation energy (BDE ≈ 61.9 kcal/mol) is substantially lower than that of C–Br (≈79.6 kcal/mol) and C–Cl (≈94 kcal/mol), translating to a markedly faster rate of oxidative addition—the rate-determining step in palladium-catalyzed cross-couplings . Experimentally, 3-chloroindole systems have been shown to require temperatures of 150°C for full conversion in Pd-catalyzed transformations, compared to only 80–100°C for the corresponding 3-iodo and 3-bromo analogs [1]. Furthermore, 3-iodoindoles uniquely enable chemoselective sequential functionalization strategies: the iodo substituent can undergo in situ dehalogenation during direct C2 arylation, a pathway not accessible with 3-bromoindoles, which retain the bromine and require a second discrete coupling step [2]. The unsubstituted 1H-indole-2-carbohydrazide lacks the halogen handle entirely, precluding all C3-directed cross-coupling diversification. These reactivity differences mean that selecting the wrong 3-halo analog can lead to failed couplings, undesirable temperature escalation, or fundamentally different product outcomes.

Quantitative Differentiation Evidence for 3-Iodo-1H-indole-2-carbohydrazide Versus Closest Analogs


C–I Bond Dissociation Energy Advantage Over C–Br and C–Cl in Palladium-Catalyzed Oxidative Addition

The C(sp²)–I bond of 3-iodo-1H-indole-2-carbohydrazide possesses a bond dissociation energy (BDE) of approximately 61.9 kcal/mol, compared to 79.6 kcal/mol for C(sp²)–Br (as in 3-bromo-1H-indole-2-carbohydrazide, CAS 441801-35-0) and 94 kcal/mol for C(sp²)–Cl (as in 3-chloro-1H-indole-2-carbohydrazide, CAS 441801-15-6) . This ~17.7 kcal/mol reduction relative to the bromo analog and ~32.1 kcal/mol reduction relative to the chloro analog means the C–I bond undergoes palladium(0) oxidative addition—the rate-determining step in Suzuki, Sonogashira, and Heck couplings—with substantially faster kinetics. The established reactivity order for palladium atom insertion into carbon–halogen bonds is C–I > C–Br > C–Cl [1].

Cross-coupling chemistry Palladium catalysis Bond dissociation energy

Reaction Temperature Differential: 3-Iodo vs. 3-Chloro Indole Systems in Palladium-Catalyzed Transformations

In a systematic study of 3-halogenated indole reactivity, it was experimentally demonstrated that 3-chloroindole derivatives are significantly less reactive than their 3-iodo and 3-bromo counterparts in palladium-catalyzed cross-coupling reactions with phenyl boronic acid (Suzuki coupling) and phenylacetylene (Sonogashira coupling) [1]. Specifically, chloroindoles required elevated temperatures of 150°C for full conversion, whereas the corresponding iodo- and bromoindoles achieved complete conversion at 80–100°C—a temperature reduction of 50–70°C [1]. This study, conducted on 3-halogenated 2-CF₃-indoles, establishes a class-level reactivity gradient directly transferable to 3-haloindole-2-carbohydrazide systems, where the same C3-halogen substitution pattern governs oxidative addition kinetics.

Cross-coupling Temperature optimization 3-Haloindole reactivity

Divergent Synthetic Pathway: In Situ Dehalogenation of 3-Iodoindoles Enables One-Pot C2 Arylation Not Accessible with 3-Bromo Analogs

A critical synthetic differentiation was demonstrated in a 2016 study of palladium-catalyzed direct desulfitative C2 arylation of 3-halo-N-protected indoles [1]. When 3-iodoindole derivatives were subjected to direct C2 arylation with (hetero)arenesulfonyl chlorides using 5 mol% Pd catalyst and Li₂CO₃ in 1,4-dioxane, the iodo substituent underwent in situ dehalogenation, directly yielding 2-arylindoles in a single operation. In contrast, 3-bromoindole derivatives under identical conditions retained the bromine atom, producing 2-aryl-3-bromoindoles that required a second discrete palladium coupling step to access 2,3-diarylindoles [1]. This mechanistic divergence means that selecting the iodo analog enables a fundamentally different (and shorter) synthetic route to 2-substituted indole-2-carbohydrazide products compared to the bromo analog, which instead favors sequential bis-arylation strategies.

Chemoselectivity One-pot synthesis Direct arylation

Patent-Protected Chemical Space: 3-Substituted Indole Carbohydrazides Including Halogenated Derivatives as Antiproliferative and Antiangiogenic Agents

Patent WO2002022576A2 (Abbott Laboratories, filed 2001) explicitly claims 3-substituted indole carbohydrazides of generic Formula (I) as inhibitors of both cell proliferation and angiogenesis, with therapeutic utility in cancer treatment [1]. The generic formula encompasses halogen substitution at the 3-position, and specific exemplified compounds include 3-chloro-substituted indole-2-carbohydrazide derivatives such as N-(benzylideneamino)-3-chloro-1H-indole-2-carboxamide [1]. 3-Iodo-1H-indole-2-carbohydrazide falls directly within this claimed structural space and represents the most synthetically versatile halogenated entry point for generating the hydrazone and N-acylhydrazone derivatives that form the core of the patent's exemplified compounds. Critically, related indole-2-carbohydrazide derivatives have demonstrated GI₅₀ values below 0.4 μM against the full NCI 60 human tumor cell line panel, including activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer (MCF-7) cell lines [2].

Intellectual property Anticancer Angiogenesis inhibition

Positional Isomer Advantage: C3-Iodo Enables Derivatization Strategies Inaccessible to C5-Iodo-3-Phenyl Indole-2-Carbohydrazide Analogs

The Kazan et al. (2019) study focused on 5-iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives—compounds where the iodine substituent is at the C5 position and the C3 position is already occupied by a phenyl group [1]. While these 5-iodo derivatives demonstrated potent antiproliferative activity (GI₅₀ < 0.4 μM against NCI 60 panel), the C3 position is blocked by the phenyl substituent, limiting further structural diversification at this critical site. In contrast, 3-iodo-1H-indole-2-carbohydrazide places the iodine directly at C3, enabling C3-directed cross-coupling (Suzuki, Sonogashira, Heck) to introduce diverse aryl, heteroaryl, or alkynyl substituents at the position most proximal to the carbohydrazide pharmacophore. Subsequent SAR studies by Saruengkhanphasit et al. (2021) on 3-phenyl-1H-indole-2-carbohydrazide derivatives confirmed that halogenation at the R1 position (equivalent to C5 or C6) significantly modulates tubulin inhibition and anticancer potency, with bromine substitution yielding IC₅₀ values below 0.5 μM against the HuCCA-1 cell line [2]. The 3-iodo compound thus offers a distinct vector for iterative library synthesis that is structurally orthogonal to the pre-functionalized 5-iodo-3-phenyl analogs.

Positional isomerism Structure-activity relationship Derivatization

Purity Specifications and Batch-Level QC Documentation Versus Comparator Analogs

3-Iodo-1H-indole-2-carbohydrazide is commercially available with documented purity specifications from multiple vendors: Bidepharm offers standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analysis reports ; Leyan lists purity at 98% (Product No. 1513520) ; and Sigma-Aldrich distributes the compound via Apollo Scientific Ltd with defined storage conditions (2–8°C, ambient temperature shipping, solid physical form) and available Certificates of Analysis . By comparison, the 3-bromo analog (CAS 441801-35-0) is listed with a minimum purity specification of 95% from certain suppliers , and the 3-chloro analog (CAS 441801-15-6) is frequently listed only for custom synthesis without standard stock purity guarantees [1]. For regulated pharmaceutical R&D environments, the availability of batch-level QC documentation (NMR, HPLC, GC) for the iodo compound reduces the burden of in-house re-characterization and supports audit trail compliance.

Quality control Purity specification Procurement

Optimal Research and Industrial Application Scenarios for 3-Iodo-1H-indole-2-carbohydrazide Based on Verified Differentiation Evidence


Palladium-Catalyzed Diversification Library Synthesis at the C3 Position via Suzuki, Sonogashira, and Heck Couplings

3-Iodo-1H-indole-2-carbohydrazide is the preferred starting material for constructing C3-arylated, C3-alkynylated, or C3-alkenylated indole-2-carbohydrazide libraries via palladium-catalyzed cross-coupling. The C–I bond's lower BDE (61.9 kcal/mol vs 79.6 for C–Br and 94 for C–Cl) enables faster oxidative addition at milder temperatures (80–100°C vs 150°C required for the chloro analog) , reducing thermal side-reactions and preserving the integrity of the acid-labile hydrazide moiety during parallel synthesis. This application is particularly relevant for medicinal chemistry teams pursuing SAR exploration around the indole C3 position in the context of the anti-proliferative and anti-angiogenic indole-2-carbohydrazide scaffold claimed in WO2002022576A2 .

One-Pot Sequential C2/C3 Functionalization Exploiting In Situ Dehalogenation of the C3-Iodo Group

The unique ability of 3-iodoindoles to undergo in situ dehalogenation during direct C2 arylation—a pathway not shared by 3-bromoindoles—makes 3-iodo-1H-indole-2-carbohydrazide the substrate of choice for one-pot synthesis of 2-arylindole-2-carbohydrazides . Using 5 mol% Pd(CH₃CN)₂Cl₂ and Li₂CO₃ in 1,4-dioxane with (hetero)arenesulfonyl chlorides, the C3-iodo substituent acts as a temporary blocking group that is spontaneously removed after directing C2 arylation, yielding the 2-substituted product without requiring a separate dehalogenation step. This contrasts with the 3-bromo analog, which retains bromine and necessitates a second coupling for full functionalization. This application scenario is ideal for process chemistry groups seeking to minimize step count in the synthesis of 2-arylindole-2-carbohydrazide targets.

Tubulin Polymerization Inhibitor Lead Generation Leveraging the Indole-2-Carbohydrazide Pharmacophore

The indole-2-carbohydrazide scaffold has been validated as a tubulin polymerization inhibitor pharmacophore, with closely related 5-iodo-3-phenyl derivatives achieving GI₅₀ values below 0.4 μM across the NCI 60 human tumor cell line panel and furanyl-3-phenyl derivatives exhibiting IC₅₀ values of 0.34–0.43 μM against HepG2 and A549 cell lines . 3-Iodo-1H-indole-2-carbohydrazide serves as the optimal entry point for generating novel C3-diversified analogs of this pharmacophore, where the C3 position is systematically varied via cross-coupling to explore tubulin colchicine-site binding interactions. The carbohydrazide group at C2 can be simultaneously elaborated into hydrazone or N-acylhydrazone derivatives, enabling a two-dimensional SAR matrix from a single starting material.

Regulated Pharmaceutical R&D Requiring Batch-Level QC Traceability for Starting Materials

In GLP-adjacent or IND-enabling medicinal chemistry workflows, the procurement of starting materials with documented batch-level purity certification is essential for regulatory compliance. 3-Iodo-1H-indole-2-carbohydrazide is available at 97% purity (Bidepharm) and 98% purity (Leyan) with accompanying multi-method QC reports (NMR, HPLC, GC), and through Sigma-Aldrich/Apollo Scientific with Certificates of Analysis . This level of QC documentation is more readily available for the 3-iodo compound than for the 3-bromo analog (typically 95% minimum purity) or the 3-chloro analog (frequently custom synthesis only) [6]. For CROs and pharmaceutical R&D organizations that require audit-ready sourcing documentation, the 3-iodo compound offers the lowest barrier to compliant procurement among the 3-haloindole-2-carbohydrazide series.

Quote Request

Request a Quote for 3-iodo-1H-indole-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.